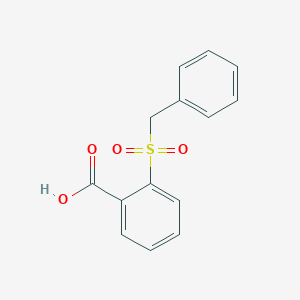

2-(苄基磺酰基)苯甲酸

描述

Synthesis Analysis

The synthesis of compounds related to 2-(Benzylsulfonyl)benzoic acid involves several chemical reactions, including condensation, nitration, and oxygenation processes. For instance, the condensation reaction of equimolar benzenesulphonohydrazide and 2-carboxybenzaldehyde results in the Schiff base 2-{[2-(phenylsulfonyl)hydrazinylidene]methyl}benzoic acid, demonstrating the complexity and versatility of synthesis routes for such compounds (Asegbeloyin et al., 2019). Furthermore, the synthesis of 2-nitro-4-methylsulfonyl benzoic acid from 4-methylsulfonyl toluene via nitration and oxygenation showcases the potential for high yields and purity in the production of sulfonyl benzoic acid derivatives (Peng Jia-bin, 2010).

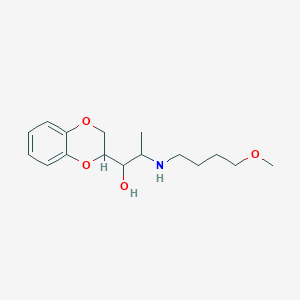

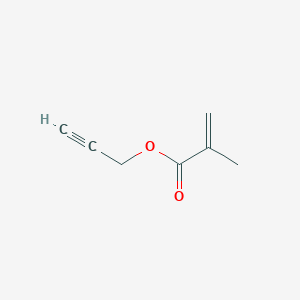

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(phenylsulfonyl)phthalazin-1(2H)-one, reveals intricate crystal structures with intermolecular hydrogen bonds and pi-pi interactions, highlighting the significant role of non-covalent interactions in stabilizing these structures (Asegbeloyin et al., 2019).

Chemical Reactions and Properties

Compounds like 2-(Benzylsulfonyl)benzoic acid undergo various chemical reactions, including sulfonylation and functionalization of benzoic acid derivatives. Copper-mediated direct ortho C-H bond sulfonylation and Pd(II)-catalyzed meta-C–H functionalizations represent advanced techniques for modifying the chemical structure and enhancing the properties of these compounds (Liu et al., 2015; Li et al., 2016).

Physical Properties Analysis

The physical properties of 2-(Benzylsulfonyl)benzoic acid derivatives, such as crystal structures and thermal behavior, are crucial for understanding their stability and reactivity. Studies have provided insights into the solvatochromism, fluorescence spectra, and thermal analysis, indicating these compounds' potential as photochromic and heatproof materials (熊静 et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are pivotal for the application of 2-(Benzylsulfonyl)benzoic acid derivatives. For example, the ability of these compounds to bind DNA suggests their potential in biomedical applications, highlighting the importance of understanding their chemical behavior (Nataraj Chitrapriya et al., 2011).

科学研究应用

. .

氧化反应中的催化剂

该化合物已被用于苄醇的选择性氧化以生产苯甲酸 . 该过程涉及使用催化剂WO4@PAF-181,该催化剂通过甲基化和离子交换制备 . 功能载体和活性位点之间的协同效应赋予WO4@PAF-181独特的催化性能,可有效地将苄醇选择性氧化为苯甲酸 .

苯甲酸的生产

苯甲酸在化学工业中有着广泛的应用 . 苄醇的选择性氧化是生产苯甲酸的主要途径之一 . 在此过程中,2-(苄基磺酰基)苯甲酸起着至关重要的作用。

多孔芳香框架的研究

2-(苄基磺酰基)苯甲酸已被用于合成PAF-181,一种具有高比表面积的多孔芳香框架 . 这种材料在气体储存、分离和催化等各个领域具有潜在的应用 .

溶解度研究

可以研究2-(苄基磺酰基)苯甲酸在不同溶剂中的溶解度以了解其分配系数 . 此信息在药物递送、环境科学和化工等各个领域至关重要 .

环境科学

了解2-(苄基磺酰基)苯甲酸的分配系数有助于预测其在环境中的行为 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1"

安全和危害

作用机制

Target of Action

The primary target of 2-(Benzylsulfonyl)benzoic acid is the enzyme Carbonic Anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .

Mode of Action

2-(Benzylsulfonyl)benzoic acid acts as an inhibitor of Carbonic Anhydrase . When co-crystallized with hCA II, a form of Carbonic Anhydrase, the compound was observed in an adjacent binding pocket to the active site . This suggests a unique mode of action compared to other inhibitors .

Biochemical Pathways

It is known that the inhibition of carbonic anhydrase can disrupt several physiological processes, including fluid secretion, respiration, and ph regulation .

Pharmacokinetics

Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 2-(Benzylsulfonyl)benzoic acid may have similar pharmacokinetic properties.

Result of Action

The inhibition of Carbonic Anhydrase by 2-(Benzylsulfonyl)benzoic acid can lead to a decrease in the enzyme’s activity, potentially affecting numerous physiological processes . The exact molecular and cellular effects of this compound’s action are still under investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Benzylsulfonyl)benzoic acid. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of organoboron reagents like 2-(Benzylsulfonyl)benzoic acid, is known to be influenced by external electric fields . .

属性

IUPAC Name |

2-benzylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c15-14(16)12-8-4-5-9-13(12)19(17,18)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVRFXQEJYYRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340088 | |

| Record name | 2-(Benzylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13536-21-5 | |

| Record name | 2-(Benzylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B81585.png)

![4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane](/img/structure/B81595.png)

![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)

![Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B81609.png)